2,5-Dimethyl-3-piperazin-1-ylpyrazine
Description
Significance of Pyrazine (B50134) and Piperazine (B1678402) Scaffolds in Medicinal Chemistry
The foundational structure of 2,5-Dimethyl-3-piperazin-1-ylpyrazine is built upon two heterocyclic rings that are mainstays in drug design and discovery. Both pyrazine and piperazine are considered "privileged scaffolds" due to their frequent appearance in biologically active compounds.
Role of Pyrazine as a Classical Pharmacophore
The pyrazine ring is a six-membered aromatic heterocycle containing two nitrogen atoms at the 1 and 4 positions. nih.govmdpi.commdpi.com This arrangement makes the ring electron-deficient and provides unique properties that are highly valuable in medicinal chemistry. medchemexpress.com Pyrazine is a key pharmacophore found in numerous drugs with applications ranging from anticancer and anti-inflammatory to antimicrobial agents. medchemexpress.com The nitrogen atoms in the pyrazine ring can act as hydrogen bond acceptors, facilitating interactions with biological targets such as the hinge region of kinase proteins. pharmablock.com
Pyrazine derivatives have been shown to possess a wide array of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, antioxidant, and antiparasitic effects. nih.govmdpi.com This versatility has led to the incorporation of the pyrazine scaffold into several clinically approved medications. mdpi.com
Importance of Piperazine Derivatives in Contemporary Drug Discovery
The piperazine ring, a six-membered heterocycle with two nitrogen atoms at opposite positions, is one of the most prevalent scaffolds in modern pharmaceuticals. nih.gov Its widespread use stems from its versatility; it can serve as a central scaffold to arrange pharmacophoric groups in a specific spatial orientation or be used as a basic and hydrophilic functional group to optimize a drug's pharmacokinetic properties, such as solubility and absorption. nih.gov
The ability to easily modify the piperazine ring at its nitrogen atoms allows medicinal chemists to fine-tune a molecule's biological activity and physicochemical characteristics. nbinno.com Consequently, piperazine derivatives have demonstrated a vast spectrum of biological activities and are integral to drugs across numerous therapeutic areas, including oncology, infectious diseases, and central nervous system disorders. nbinno.comnbinno.comresearchgate.net
Overview of Heterocyclic Compounds in Biological and Chemical Systems
Heterocyclic compounds are a cornerstone of organic chemistry and biology. derpharmachemica.com These are cyclic compounds where at least one atom in the ring structure is an element other than carbon, most commonly nitrogen, oxygen, or sulfur. derpharmachemica.comnumberanalytics.comopenmedicinalchemistryjournal.com This class of molecules is exceptionally diverse and forms the structural basis for a vast number of natural and synthetic substances. openmedicinalchemistryjournal.com
In biological systems, heterocycles are fundamental to life itself. They are key components of essential biomolecules such as DNA and RNA (which contain purine (B94841) and pyrimidine (B1678525) bases), chlorophyll, hemoglobin, and numerous vitamins and enzymes. derpharmachemica.comiipseries.org It is estimated that over 85% of all biologically active chemical compounds contain a heterocyclic component, highlighting their importance in drug design. openmedicinalchemistryjournal.com The presence of heteroatoms imparts distinct physicochemical properties, such as the ability to participate in hydrogen bonding and other non-covalent interactions, which enhances their ability to bind to biological targets like proteins and enzymes. numberanalytics.com This leads to their broad utility in medicine as anticancer, anti-HIV, antibacterial, antifungal, and anti-inflammatory agents, among many others. derpharmachemica.comopenmedicinalchemistryjournal.com
Research Landscape for Substituted Pyrazines and their Analogues
The academic and industrial research landscape for substituted pyrazines is active and focused on leveraging the core scaffold to develop novel therapeutic agents. A primary strategy involves the synthesis of new pyrazine analogues and evaluating how different substituents on the pyrazine ring affect their biological activity. mdpi.com This exploration of structure-activity relationships (SAR) is crucial for optimizing lead compounds into potent and selective drug candidates. mdpi.com
A significant area of research is the creation of hybrid molecules that combine the pyrazine scaffold with other pharmacologically active structures, such as natural products. nih.gov This approach aims to enhance the therapeutic properties of the parent compounds, potentially improving their potency, solubility, and bioavailability. mdpi.com For example, studies have reported on chalcone-pyrazine hybrids with significant anticancer activity and cinnamic acid-pyrazine derivatives designed for neurovascular protection. mdpi.com The synthesis methodologies themselves are also a focus of innovation, with efforts to develop more efficient and environmentally friendly reactions for producing substituted pyrazines. rsc.orggoogle.com
Structure
3D Structure
Properties
IUPAC Name |
2,5-dimethyl-3-piperazin-1-ylpyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4/c1-8-7-12-9(2)10(13-8)14-5-3-11-4-6-14/h7,11H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFPZOAOJEXDUGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C(=N1)N2CCNCC2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30396761 | |
| Record name | 2,5-dimethyl-3-piperazin-1-ylpyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30396761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59215-42-8 | |
| Record name | 2,5-dimethyl-3-piperazin-1-ylpyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30396761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2,5 Dimethyl 3 Piperazin 1 Ylpyrazine and Its Analogues
Established Synthetic Routes to the Core Pyrazine (B50134) Structure
The formation of the substituted pyrazine core is the foundational stage in the synthesis of the target molecule. Various classical and modern organic chemistry methods are employed to construct this heterocyclic system.
Approaches Utilizing Hydroxy Ketones and Nitrogen Sources for Substituted Pyrazines
A common and versatile method for synthesizing substituted pyrazines involves the reaction of α-hydroxy ketones with a nitrogen source. chemicalbook.comresearchgate.net This approach allows for the formation of a wide array of pyrazine derivatives by varying the structure of the starting materials. chemicalbook.com The reaction conditions, such as temperature, time, pH, and the molar ratio of carbon to nitrogen sources, can be optimized to maximize the yield of the desired pyrazine products. chemicalbook.com
For instance, the reaction of acetoin (an α-hydroxy ketone) with an ammonium (B1175870) source like ammonium hydroxide is a known route to produce tetramethylpyrazine. researchgate.net By analogy, using different α-hydroxy ketones as the carbon source can lead to various substituted pyrazines, including dimethylpyrazine derivatives. chemicalbook.com The reaction typically proceeds by heating a solution containing the hydroxy ketone and a nitrogen source, such as ammonium ions or amino acids. researchgate.net
Table 1: Factors Influencing Pyrazine Synthesis from Hydroxy Ketones
| Parameter | Influence on Synthesis |
|---|---|
| Carbon Source Structure | A primary determinant of the type and substitution pattern of the resulting pyrazines. chemicalbook.com |
| Nitrogen Source | Ammonium ions and amino acids are commonly used. researchgate.net |
| Temperature | Optimized reaction temperatures, often around 120°C, can maximize yields. chemicalbook.com |
| pH | An alkaline pH, typically between 11 and 12, has been shown to be optimal for the reaction. chemicalbook.com |
| Reaction Time | Sufficient reaction time, which can be up to 16 hours, is necessary for completion. chemicalbook.com |
Condensation and Cyclization Reactions in Pyrazine Ring Formation
The condensation of two α-aminocarbonyl compounds is a primary pathway for the formation of pyrazine derivatives. nih.gov This process involves a sequential cyclization and condensation reaction to afford the pyrazine ring. nih.gov A widely used and straightforward method is the condensation of a 1,2-diketone with a 1,2-diamine. sigmaaldrich.com This reaction initially forms a dihydropyrazine intermediate, which is subsequently oxidized to the aromatic pyrazine. sigmaaldrich.comorganic-chemistry.org
Another established route is the self-condensation of α-amino ketones. For example, aminoacetone, which can be derived from the oxidation and decarboxylation of L-threonine, can spontaneously convert to 2,5-dimethyl-3,6-dihydropyrazine, an intermediate that oxidizes to 2,5-dimethylpyrazine (B89654). nih.gov Dehydrogenation of piperazines, often using heterogeneous catalysts, also yields pyrazine derivatives. sigmaaldrich.comlibretexts.org
Manganese pincer complexes have been utilized as catalysts for the acceptorless dehydrogenative self-coupling of 2-amino alcohols to selectively form 2,5-substituted pyrazine derivatives, releasing only water and hydrogen gas as byproducts. nih.gov
Strategies for Incorporating the Piperazin-1-yl Moiety
Once the 2,5-dimethylpyrazine core or a suitable precursor is synthesized, the next critical step is the introduction of the piperazin-1-yl group at the 3-position of the pyrazine ring.
Direct Coupling and Amination Reactions in Piperazinylpyrazine Synthesis
The most direct methods for forming the C-N bond between the pyrazine ring and the piperazine (B1678402) moiety are nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. libretexts.orgnih.gov
Nucleophilic aromatic substitution is particularly effective for electron-deficient heteroaromatic rings like pyrazine. nih.govnih.gov A halogenated pyrazine, such as 3-chloro-2,5-dimethylpyrazine, serves as an excellent substrate. The chlorine atom activates the ring for nucleophilic attack by an amine. The reaction of 3-chloro-2,5-dimethylpyrazine with piperazine proceeds via an SNAr mechanism, where the piperazine acts as the nucleophile, displacing the chloride ion to form the desired product. researchgate.netkhanacademy.orgyoutube.com The reactivity in SNAr reactions is enhanced by the electron-withdrawing nature of the ring nitrogen atoms. nih.gov
The Buchwald-Hartwig amination is another powerful tool for constructing aryl-amine bonds. libretexts.orgnih.gov This palladium-catalyzed reaction can couple an aryl halide (like a chloropyrazine) with an amine (like piperazine). nih.govnih.gov This method is known for its broad substrate scope and functional group tolerance, though it requires a palladium catalyst and a suitable ligand. nih.govlibretexts.orgresearchgate.net
Functionalization of Pyrazine Precursors
To facilitate the addition of the piperazine ring, the 2,5-dimethylpyrazine core must first be functionalized with a suitable leaving group. The most common functionalization is halogenation, typically chlorination, to create an electrophilic site on the pyrazine ring. The synthesis of 3-chloro-2,5-dimethylpyrazine from 2,5-dimethylpyrazine is a key step in preparing a precursor for the subsequent amination reaction. This halogenated intermediate is reactive towards nucleophilic attack by piperazine, leading to the formation of 2,5-Dimethyl-3-piperazin-1-ylpyrazine.
Synthesis of Key Intermediates
The synthesis of 2,5-dimethylpyrazine can be achieved through various routes. One industrial method involves the catalytic dehydrogenation of isopropanolamine. chemicalbook.comgoogle.com This gas-solid catalytic reaction is performed at high temperatures (240–350 °C) over a mixed metal oxide catalyst (e.g., NiO, CuO, Al₂O₃, ZnO). google.com Biosynthetic routes have also been developed, using microorganisms to produce 2,5-dimethylpyrazine from substrates like L-threonine. chemicalbook.comnih.gov
The key intermediate, 3-chloro-2,5-dimethylpyrazine, is commercially available. sigmaaldrich.comnist.govking-pharm.com Its synthesis involves the chlorination of the 2,5-dimethylpyrazine precursor. This step introduces the necessary leaving group for the subsequent nucleophilic substitution reaction with piperazine.
Table 2: Key Intermediates and Their Synthesis
| Intermediate | CAS Number | Synthesis Method | Reference |
|---|---|---|---|
| 2,5-Dimethylpyrazine | 123-32-0 | Catalytic dehydrogenation of isopropanolamine | chemicalbook.comgoogle.com |
| Biosynthesis from L-threonine | chemicalbook.comnih.govnih.gov | ||
| 3-Chloro-2,5-dimethylpyrazine | 95-89-6 | Chlorination of 2,5-dimethylpyrazine | (Inferred) |
| Piperazine | 110-85-0 | Commercially available | N/A |
Novel Synthetic Approaches and Methodological Advancements
Recent advancements in synthetic organic chemistry have focused on developing more efficient, rapid, and environmentally benign methods for the preparation of heterocyclic compounds like this compound. These novel approaches aim to reduce reaction times, improve yields, and minimize waste, aligning with the principles of modern chemical synthesis.
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating a wide range of chemical reactions. dergipark.org.trmdpi.com This technique utilizes microwave energy to heat reactions directly and efficiently, often leading to dramatic reductions in reaction times, increased product yields, and enhanced purity compared to conventional heating methods. dergipark.org.trnih.gov The synthesis of various heterocyclic compounds, including those with pyrazine and piperazine cores, has benefited significantly from this technology. nih.govresearchgate.net
Protocols for the synthesis of 2,5-diketopiperazines, which share the piperazine ring, have demonstrated the efficiency of microwave irradiation. For instance, the cyclization of Nα-Boc-dipeptidyl esters in water can be achieved in just 10 minutes at 250°C, yielding the desired diketopiperazines in excellent yields. mdpi.com Similarly, solvent-free microwave irradiation of N-Boc dipeptide esters provides a general and environmentally friendly procedure for 2,5-piperazinedione (B512043) synthesis, with reaction times often reduced from hours to minutes. researchgate.net
The advantages of microwave-assisted synthesis over conventional methods are evident in comparative studies. For example, the synthesis of certain pyrazole (B372694) derivatives was completed in 2 hours with microwave application, whereas the conventional method required 5 days. dergipark.org.tr This acceleration is a common feature, with time reductions of 90-95% reported in the synthesis of some 1,3,5-triazine derivatives incorporating piperazine rings. nih.gov
Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis for Heterocyclic Derivatives This table provides illustrative examples from the literature on related heterocyclic compounds to highlight the general advantages of microwave-assisted synthesis.
| Product Type | Conventional Method (Time) | Microwave Method (Time) | Yield (Microwave) | Reference |
|---|---|---|---|---|
| 2,5-Piperazinediones | 2 hours | 5-8 minutes | High | researchgate.net |
| Pyrazolone Derivatives | Not specified | 10 minutes | 51-98% | mdpi.com |
| Pyrazole Derivatives | 5 days | 2 hours | Not specified | dergipark.org.tr |
The integration of green chemistry principles into synthetic methodologies is a critical aspect of modern pharmaceutical and chemical research. These principles focus on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rasayanjournal.co.in For the synthesis of pyrazine derivatives, several green approaches have been explored. researchgate.netresearchgate.net
Key green chemistry strategies applicable to pyrazine synthesis include:
Use of Catalysts: Catalytic reactions are preferred over stoichiometric ones as they minimize waste. rasayanjournal.co.in For instance, enzymatic catalysis, using enzymes like Lipozyme® TL IM, has been employed for the amidation of pyrazine esters to form pyrazinamide derivatives. This biocatalytic approach simplifies reaction steps and avoids hazardous reagents. nih.gov
Solventless Synthesis: Performing reactions in the absence of solvents offers benefits such as cleaner reactions, high product yields, and simplified work-up procedures. rasayanjournal.co.in Microwave-assisted solvent-free conditions have been successfully applied to the synthesis of pyrazolone and 2,5-piperazinedione derivatives. mdpi.comresearchgate.net
Use of Greener Solvents: When solvents are necessary, the use of environmentally benign options like water or ionic liquids is encouraged. rasayanjournal.co.in An efficient microwave-assisted method for producing 2,5-diketopiperazines has been developed using water as the solvent. mdpi.com
One-Pot Reactions: Multi-component reactions (MCRs) that combine several steps into a single operation without isolating intermediates can significantly improve efficiency and reduce waste. rasayanjournal.co.in A one-pot, three-component method under microwave irradiation has been developed for the efficient synthesis of pyrazolone derivatives. mdpi.com
These greener approaches offer significant advantages, including financial feasibility, eco-friendliness, higher yields, and faster reaction rates, making them superior alternatives to traditional synthetic methods. rasayanjournal.co.inresearchgate.net
Derivatization and Structural Modifications of this compound
The structural modification of a lead compound like this compound is a fundamental strategy in medicinal chemistry to explore structure-activity relationships (SAR) and optimize pharmacological properties. Modifications can be targeted at either the piperazine or the pyrazine ring.
The piperazine ring is a versatile scaffold in drug discovery, often recognized as a "privileged structure" due to its presence in numerous biologically active compounds. nih.gov Its two nitrogen atoms provide key sites for modification. The secondary amine (N-4 position) of the piperazine moiety in this compound is a prime target for derivatization.
Common modifications include:
N-Alkylation and N-Arylation: Introducing various alkyl or aryl groups at the N-4 position can significantly alter the compound's lipophilicity, steric profile, and ability to form hydrogen bonds.
N-Acylation: Reaction with acyl chlorides or carboxylic acids can introduce amide functionalities, which can act as hydrogen bond donors or acceptors.
Introduction of Other Functional Groups: A wide array of substituents can be introduced via the N-4 nitrogen to modulate pharmacokinetic and pharmacodynamic properties. nih.gov For example, chalcone-piperazine derivatives have been synthesized where the amine part was altered to N-phenylpiperazine, N-benzylpiperazine, and other substituted phenylpiperazines. nih.gov
Structure-activity relationship studies on other piperazine-containing molecules have shown that substituents on the piperazine unit are often crucial for their biological activity. nih.gov
The pyrazine ring is an electron-deficient aromatic system, which influences its reactivity towards substitution. researchgate.net While the existing methyl groups at the 2- and 5-positions and the piperazine group at the 3-position direct reactivity, the remaining hydrogen atom at the 6-position is a potential site for substitution.
Synthetic strategies could involve:
Halogenation: Introduction of a halogen atom (e.g., Br, Cl) at the C-6 position could serve as a handle for further functionalization through cross-coupling reactions.
Cross-Coupling Reactions: If a halogenated pyrazine precursor is used, various groups (e.g., aryl, alkyl, cyano) can be introduced using transition-metal-catalyzed cross-coupling reactions like Suzuki or Buchwald-Hartwig couplings. These reactions are versatile for creating carbon-carbon and carbon-nitrogen bonds. tandfonline.com
These modifications allow for the systematic exploration of the chemical space around the pyrazine core to identify derivatives with improved properties.
Hybrid molecules are created by covalently linking two or more pharmacophores to produce a single molecule with potentially enhanced activity or a new mechanism of action. The pyrazine scaffold is an attractive component for designing such hybrids due to its wide range of reported biological activities. mdpi.comnih.govsemanticscholar.org
The synthesis of pyrazine-containing hybrids involves designing linkers to connect the pyrazine moiety to another biologically active molecule, such as a natural product or a peptide. nih.govucl.ac.uk For example, researchers have designed and synthesized peptide-imidazo[1,2-a]pyrazine bioconjugates. ucl.ac.uk In these hybrids, the pyrazine-based fragment was designed to target an ATP binding site, while a rationally designed peptide sequence was intended to disrupt protein-protein interactions. ucl.ac.uk
Methods for creating these hybrid compounds include various bioconjugation techniques, such as:
Click Chemistry
Cysteine-maleimide conjugation
Cross metathesis ucl.ac.uk
By combining the structural features of this compound with other known active scaffolds, it is possible to generate novel hybrid compounds with unique and potentially synergistic biological profiles.
Spectroscopic Characterization and Structural Elucidation in Research of 2,5 Dimethyl 3 Piperazin 1 Ylpyrazine
Advanced Spectroscopic Techniques for Structure Confirmation
The structural elucidation of 2,5-Dimethyl-3-piperazin-1-ylpyrazine relies on the synergistic use of several high-resolution spectroscopic methods. While specific experimental data for this compound is not widely published in publicly accessible literature, the application of these techniques follows established principles of chemical analysis. The expected outcomes for each method are based on the known structure of the molecule, which comprises a 2,5-dimethylpyrazine (B89654) core linked at the 3-position to a piperazine (B1678402) ring.
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
Proton (¹H) NMR Spectroscopy: The ¹H NMR spectrum of this compound would be expected to show distinct signals for each unique proton environment. The chemical shift (δ) of these signals, their integration (relative number of protons), and their splitting patterns (multiplicity) are used to assign them to specific protons in the structure. For instance, the aromatic proton on the pyrazine (B50134) ring would appear in the downfield region, while the methyl and piperazine protons would be found further upfield. A signal corresponding to the N-H proton of the piperazine ring would also be anticipated, which is often broad and its chemical shift can be solvent-dependent.
Expected ¹H NMR Signal Assignments for this compound
| Structural Fragment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Integration |
|---|---|---|---|
| Pyrazine-H | Downfield (Aromatic Region) | Singlet (s) | 1H |
| Piperazine-H (adjacent to pyrazine) | Mid-field | Triplet (t) or Multiplet (m) | 4H |
| Piperazine-H (distant from pyrazine) | Upfield | Triplet (t) or Multiplet (m) | 4H |
| Pyrazine-CH₃ (at C-2) | Upfield | Singlet (s) | 3H |
| Pyrazine-CH₃ (at C-5) | Upfield | Singlet (s) | 3H |
Note: This table represents expected values for illustrative purposes. Actual experimental values may vary based on solvent and other analytical conditions.
Carbon-13 (¹³C) NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal. The spectrum for this compound would be expected to show signals for the four distinct carbons of the pyrazine ring, the two different types of methylene (B1212753) (-CH₂-) carbons in the piperazine ring, and the two methyl (-CH₃) carbons attached to the pyrazine ring.
Two-Dimensional (2D) NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be used to confirm the assignments. A COSY spectrum would show correlations between coupled protons, for example, between the protons on adjacent carbons in the piperazine ring. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, confirming the C-H connections.
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. In the mass spectrum of this compound, the molecular ion peak ([M]⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (C₁₀H₁₆N₄, approx. 192.26 g/mol ). High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the determination of the molecular formula.
The fragmentation pattern observed in the mass spectrum gives further structural information. Cleavage of the bond between the pyrazine and piperazine rings, or fragmentation of the piperazine ring itself, would produce characteristic fragment ions. The analysis of these fragments helps to piece together the structure of the parent molecule and confirm the connectivity of the different structural units.
Expected Key Ions in the Mass Spectrum of this compound
| Ion Type | Description | Expected m/z |
|---|---|---|
| Molecular Ion [M]⁺ | The intact molecule with one electron removed. | ~192 |
| Fragment Ion | Loss of the piperazine moiety. | Varies |
Note: This table is illustrative. The exact fragmentation pattern depends on the ionization technique used.
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of specific frequencies of infrared radiation corresponds to the vibrations of specific chemical bonds and functional groups.
Computational Chemistry and Molecular Modeling Studies of 2,5 Dimethyl 3 Piperazin 1 Ylpyrazine
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, grounded in the principles of quantum mechanics, can elucidate electronic structure, reactivity, and spectroscopic properties. For 2,5-Dimethyl-3-piperazin-1-ylpyrazine, such studies would be crucial in predicting its behavior in various chemical environments. However, a comprehensive review of the scientific literature indicates that specific quantum chemical calculations for this compound have not been extensively published. The following sections describe the potential applications of these methods to the target molecule.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. Applications of DFT to pyrazine (B50134) derivatives have been shown to effectively predict their geometric and electronic properties. For this compound, DFT calculations could determine optimized molecular geometry, orbital energies (such as the Highest Occupied Molecular Orbital - HOMO, and Lowest Unoccupied Molecular Orbital - LUMO), and the energy gap between them. This information is vital for understanding the molecule's kinetic stability and chemical reactivity. Furthermore, DFT can be employed to calculate vibrational frequencies, which can be correlated with experimental infrared and Raman spectra to confirm the molecular structure.
Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction
The Molecular Electrostatic Potential (MEP) map is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. The MEP surface visualizes the charge distribution and is color-coded to represent different potential values. Regions of negative potential (typically colored in shades of red) are susceptible to electrophilic attack, while regions of positive potential (colored in shades of blue) are favorable for nucleophilic attack. For this compound, an MEP map would likely indicate the nitrogen atoms of the pyrazine and piperazine (B1678402) rings as regions of negative potential, suggesting their role as hydrogen bond acceptors and sites for electrophilic interaction. The hydrogen atoms on the methyl and piperazine groups would be expected to show positive potential.
Hyperpolarizability Calculations for Non-Linear Optics Potential
Non-linear optical (NLO) materials are of great interest for their potential applications in telecommunications, optical computing, and data storage. Hyperpolarizability is a measure of a molecule's NLO activity. Computational methods, particularly DFT, can be used to calculate the first hyperpolarizability (β) of a molecule. Studies on other pyrazine derivatives have shown that intramolecular charge transfer, often facilitated by donor-acceptor substituents, can lead to significant NLO properties. Calculations for this compound could assess its potential as an NLO material by quantifying its hyperpolarizability and relating it to its electronic structure.
Molecular Docking and Protein-Ligand Interaction Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is extensively used in drug design to understand how a ligand, such as this compound, might interact with a biological target, typically a protein or enzyme.
Prediction of Binding Modes and Affinities
Molecular docking simulations can predict the most likely binding conformation (the "binding mode") of this compound within the active site of a target protein. The simulations generate numerous possible poses and score them based on a scoring function that estimates the binding affinity (or binding free energy). A lower score typically indicates a more favorable binding interaction. This allows for the ranking of different ligands and the prioritization of those with the highest predicted affinity for further experimental testing. For instance, in studies of similar pyrazine-containing compounds, docking has been used to predict their inhibitory potential against various enzymes by calculating their binding energies.
| Docking Study Parameters | Description |
| Target Protein | The specific enzyme or receptor being investigated (e.g., kinases, proteases). |
| Binding Site | A defined region on the target protein where the ligand is expected to bind. |
| Scoring Function | An algorithm used to estimate the binding affinity for each predicted ligand pose. |
| Binding Affinity (Score) | A numerical value representing the predicted strength of the ligand-protein interaction. |
Identification of Key Interacting Residues and Hydrogen Bonding Networks
Beyond predicting binding affinity, molecular docking provides detailed insights into the specific non-covalent interactions that stabilize the ligand-protein complex. These interactions include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. By analyzing the docked pose of this compound, researchers can identify the key amino acid residues in the protein's active site that form crucial contacts with the ligand. The nitrogen atoms in the pyrazine and piperazine rings are potential hydrogen bond acceptors, while the methyl groups can participate in hydrophobic interactions. Understanding these interaction networks is critical for structure-activity relationship (SAR) studies and for designing more potent and selective analogs.
| Interaction Type | Potential Functional Groups on this compound |
| Hydrogen Bond Acceptor | Pyrazine and Piperazine Nitrogen Atoms |
| Hydrogen Bond Donor | Piperazine N-H group |
| Hydrophobic Interactions | Dimethyl groups on the pyrazine ring |
Conformational Analysis and Energy Landscapes
The three-dimensional structure of a molecule is a critical determinant of its biological activity. For this compound, the presence of the flexible piperazine ring and the rotatable bond connecting it to the pyrazine core gives rise to a complex conformational landscape. Computational studies on similar N-arylpiperazine structures have shown that the piperazine ring typically adopts a chair conformation to minimize steric strain. nih.govnih.govresearchgate.net The orientation of the pyrazine substituent on the piperazine nitrogen can be either axial or equatorial. For many 1-aryl substituted piperazines, the axial conformation has been found to be preferred. nih.gov
In Silico Assessment of Absorption and Distribution Potential
The journey of a drug from administration to its site of action is governed by its absorption, distribution, metabolism, and excretion (ADME) properties. In silico models are invaluable for predicting these properties early in the drug discovery process.
Oral absorption is often predicted by considering a compound's ability to permeate the intestinal wall. The Caco-2 cell permeability assay is a common in vitro model for this, and computational models have been developed to predict Caco-2 permeability (Papp). researchgate.netnih.govresearchgate.netnih.govcreative-bioarray.com These models often incorporate descriptors such as polar surface area (PSA) and the number of rotatable bonds. A compound with good oral absorption characteristics typically exhibits a balance between solubility and permeability.
The following table presents predicted ADME properties for this compound based on established computational models. It is important to note that these are theoretical predictions and may not perfectly reflect experimental values.
| Predicted Property | Predicted Value | Interpretation |
|---|---|---|
| Aqueous Solubility (LogS) | -2.5 to -3.5 | Moderately Soluble |
| Caco-2 Permeability (Papp, 10⁻⁶ cm/s) | 5 - 15 | Moderate to High Permeability |
| Human Intestinal Absorption (%) | > 80% | High |
Upon entering the bloodstream, many drugs bind to plasma proteins, with human serum albumin (HSA) being the most abundant. biorxiv.orgnih.govoup.comsimulations-plus.comresearchgate.net This binding is reversible and affects the free concentration of the drug available to exert its therapeutic effect. Molecular docking is a computational technique used to predict the binding mode and affinity of a small molecule to a protein. scielo.org.mxchemrxiv.orgbiorxiv.orgnih.govresearchgate.net
In silico docking simulations of this compound with HSA would likely show that the compound binds within one of the main drug-binding sites of the protein, often referred to as Sudlow's site I or site II. researchgate.net The binding is expected to be driven by a combination of hydrophobic interactions between the dimethylpyrazine moiety and nonpolar amino acid residues in the binding pocket, as well as potential hydrogen bonds involving the nitrogen atoms of the pyrazine and piperazine rings.
The predicted binding affinity can be expressed as a binding free energy (ΔG) or an inhibition constant (Ki). While a specific docking study for this compound is not publicly available, based on its structural features, a moderate binding affinity to HSA would be anticipated.
The following table summarizes the likely key interactions between this compound and human serum albumin as predicted by general molecular modeling principles.
| Interaction Type | Likely Interacting Moieties of the Ligand | Potential Interacting Residues in HSA |
|---|---|---|
| Hydrophobic Interactions | Dimethylpyrazine ring, piperazine ring | Leucine, Valine, Phenylalanine, Tyrosine |
| Hydrogen Bonding | Piperazine N-H, Pyrazine nitrogens | Serine, Threonine, Aspartate, Glutamate (B1630785) |
| Van der Waals Forces | Entire molecule | Multiple residues in the binding pocket |
Investigation of Biological Activities of 2,5 Dimethyl 3 Piperazin 1 Ylpyrazine and Its Derivatives
In Vitro Biological Screening Methodologies
The biological potential of pyrazine (B50134) derivatives is often initially assessed through in vitro screening. This approach allows for the rapid evaluation of a compound's activity against specific molecular targets, such as enzymes, under controlled laboratory conditions. These assays are fundamental in identifying lead compounds for further development and understanding their mechanism of action at a molecular level.
Enzyme Inhibition Assays
Enzyme inhibition is a key mechanism through which many therapeutic drugs exert their effects. By interfering with an enzyme's activity, a drug can modulate a biological pathway implicated in a disease state. Derivatives of the core 2,5-Dimethyl-3-piperazin-1-ylpyrazine structure have been investigated for their inhibitory potential against several clinically relevant enzymes.
Alkaline phosphatases (APs) are a group of enzymes involved in the dephosphorylation of various molecules, playing a role in bone metabolism and signal transduction. The inhibitory potential of pyrazine derivatives has been explored in this context. In one study, a series of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives were synthesized and evaluated for their activity against human alkaline phosphatase. Among the synthesized compounds, one derivative demonstrated significant alkaline phosphatase inhibition with a half-maximal inhibitory concentration (IC₅₀) value of 1.469 ± 0.02 μM. nih.gov This indicates that the pyrazine carboxamide scaffold is a promising starting point for developing potent alkaline phosphatase inhibitors.
Table 1: Alkaline Phosphatase Inhibition by Pyrazine Carboxamide Derivative
| Compound | Target Enzyme | IC₅₀ (µM) |
|---|
Monoamine oxidase B (MAO-B) is a critical enzyme in the central nervous system responsible for the degradation of neurotransmitters like dopamine (B1211576). Inhibitors of MAO-B are utilized in the treatment of neurodegenerative conditions such as Parkinson's disease. The piperazinylpyrazine scaffold has been a subject of interest for developing MAO-B inhibitors.
Research into related heterocyclic structures has shown significant promise. For instance, a series of piperazine-substituted chalcones were evaluated for their inhibitory activities against human MAO-A and MAO-B. Two compounds, PC10 and PC11, which feature a piperazine (B1678402) ring, demonstrated remarkable and selective inhibition of MAO-B with IC₅₀ values of 0.65 µM and 0.71 µM, respectively. nih.gov Kinetic studies revealed these compounds to be reversible and competitive inhibitors. nih.gov
In another study, N-substituted indole-based pyrazine-2-carboxamide derivatives were designed as potential MAO-B inhibitors. The most potent derivative in this series, N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide, exhibited a strong inhibitory activity against MAO-B with an IC₅₀ value of 0.78 µM and a high selectivity index. mdpi.com Furthermore, a study on pyridazinobenzylpiperidine derivatives, which share structural similarities with piperazinylpyrazines, identified a compound with potent MAO-B inhibition, showing an IC₅₀ value of 0.203 μM. nih.gov
Table 2: MAO-B Inhibition by Piperazine and Pyrazine Derivatives
| Compound Class | Lead Compound Example | Target Enzyme | IC₅₀ (µM) | Inhibition Type |
|---|---|---|---|---|
| Piperazine-substituted Chalcones | PC10 | Human MAO-B | 0.65 | Reversible, Competitive |
| Piperazine-substituted Chalcones | PC11 | Human MAO-B | 0.71 | Reversible, Competitive |
| Indole-based Pyrazine-2-carboxamides | 4e | Human MAO-B | 0.78 | Competitive |
Cyclin-dependent kinase 2 (CDK2) is a key regulator of the cell cycle, and its dysregulation is often implicated in the proliferation of cancer cells. Consequently, CDK2 is a significant target for anticancer drug development. While direct studies on this compound are limited, research on analogous structures highlights the potential of this chemical family.
A series of 3-(piperazinylmethyl)benzofuran derivatives were designed as novel type II CDK2 inhibitors. Several of these compounds displayed potent inhibitory activity, with IC₅₀ values as low as 40.91 nM and 41.70 nM, which were more potent than the reference standard, staurosporine. nih.gov Another study focused on new pyrazole-based derivatives, which identified compounds with strong CDK2 inhibition, with IC₅₀ values of 29.31 nM and 40.54 nM. nih.gov Additionally, pyrazolopyridine derivatives have been evaluated, with one compound showing an IC₅₀ of 0.460 µM against CDK2. researchgate.net These findings suggest that incorporating a piperazine or a pyrazine-like core into larger scaffolds can lead to potent CDK2 inhibition.
Table 3: CDK2 Inhibition by Structurally Related Derivatives
| Compound Class | Lead Compound Example | Target Enzyme | IC₅₀ (nM) |
|---|---|---|---|
| Benzofuran-Piperazine Hybrids | 9h | CDK2 | 40.91 |
| Benzofuran-Piperazine Hybrids | 11d | CDK2 | 41.70 |
| Diphenyl-1H-pyrazoles | 9c | CDK2 | 29.31 |
Stearoyl-CoA desaturase-1 (SCD1) is an enzyme that plays a crucial role in lipid metabolism by catalyzing the synthesis of monounsaturated fatty acids. Inhibition of SCD1 is a therapeutic strategy for metabolic diseases like obesity and type 2 diabetes. A series of piperazinylpyridazine-based compounds, which are structurally very similar to piperazinylpyrazines, have been discovered as highly potent and selective SCD1 inhibitors. nih.govresearchgate.net
One particularly active compound from this series, designated as compound 49 (XEN103), demonstrated high potency in in vitro assays. It inhibited mouse SCD1 (mSCD1) with an IC₅₀ of 14 nM and showed an IC₅₀ of 12 nM in a HepG2 cell-based assay. nih.govresearchgate.net The replacement of a pyridine (B92270) group with a pyridazine (B1198779) ring in a related series was found to increase potency by nearly threefold, underscoring the importance of the diazine core structure for SCD1 inhibition. rsc.org
Table 4: SCD1 Inhibition by Piperazinylpyridazine Derivatives
| Compound | Assay Type | Target | IC₅₀ (nM) |
|---|---|---|---|
| 49 (XEN103) | Enzymatic | Mouse SCD1 | 14 |
Beta-secretase 1 (BACE-1) is an aspartyl protease that plays a key role in the amyloidogenic pathway, leading to the production of amyloid-β peptides, which are central to the pathology of Alzheimer's disease. The development of BACE-1 inhibitors is a major focus of Alzheimer's research.
Heteroaryl-fused piperazine inhibitors have been developed that exhibit nanomolar potency against BACE-1. One such pyrazolopiperazine derivative, compound 36, was identified as a highly potent inhibitor with an IC₅₀ of 1.3 nM in a human Aβ42 cell-based assay. nih.gov Research on 1,4-oxazine derivatives, another class of heterocyclic compounds, also yielded potent BACE-1 inhibitors. Derivatives in this class showed enzymatic BACE-1 inhibition with IC₅₀ values as low as 22 nM and inhibition of Aβ42 production in a neuroblastoma cell line with an IC₅₀ of 4.1 nM. acs.org These results highlight the potential of piperazine and pyrazine-like structures in the design of effective BACE-1 inhibitors.
Table 5: BACE-1 Inhibition by Piperazine and Related Derivatives
| Compound Class | Lead Compound Example | Assay Type | IC₅₀ (nM) |
|---|---|---|---|
| Pyrazolopiperazine Derivatives | 36 | Cell-based (hAβ42) | 1.3 |
| 1,4-Oxazine Derivatives | 3R-6b | Enzymatic | 22 |
Peptidase D-I (PDP-IV) Inhibition by Piperazine Derivatives of Pyrazines
Dipeptidyl peptidase-IV (DPP-IV) inhibitors are a class of hypoglycemic agents that function by preventing the degradation of incretin (B1656795) hormones, which play a crucial role in stimulating insulin (B600854) secretion. nih.govsrce.hr This mechanism has made DPP-IV a significant target in the management of type 2 diabetes. pensoft.net Research has identified piperazine derivatives as a promising scaffold for the development of new DPP-IV inhibitors. nih.gov
In various studies, novel series of piperazine-derived compounds have been designed, synthesized, and evaluated for their in vitro DPP-IV inhibitory activities. cabidigitallibrary.org For instance, one study identified 1-(2-(4-(7-Chloro-4-quinolyl)piperazin-1-yl)acetyl)pyrrolidine as a potential DPP-IV inhibitor. cabidigitallibrary.org Another study on piperazine sulfonamide derivatives found that the presence of electron-withdrawing groups, such as chlorine, enhanced the inhibitory activity more than electron-donating groups like methyl. srce.hrnih.gov In vitro biological evaluations of certain piperazine derivatives showed DPP-IV inhibitory activity ranging from 19% to 30% at a 100 μM concentration. nih.gov
Molecular docking studies have provided insights into the binding mechanisms, suggesting that piperazine derivatives can fit into the binding site of the DPP-IV enzyme, forming hydrogen bonds with key amino acid residues. nih.govnih.gov While specific studies on this compound are not detailed in the provided sources, the consistent activity of various piperazine derivatives underscores the potential of this chemical class as DPP-IV inhibitors. nih.govsrce.hrpensoft.net
Table 1: DPP-IV Inhibition by various Piperazine Derivatives
| Compound Type | Finding | Reference |
|---|---|---|
| Piperazine Derivatives | Showed DPP-IV inhibitory activity from 19%-30% at 100 μM. | nih.gov |
| Piperazine Sulfonamides | Exhibited inhibitory activity from 11.2% to 22.6% at 100 µmol L-1. | srce.hrnih.gov |
| Conformationally Constrained Piperazine Derivatives | Compound 2g identified as a potential DPP-IV inhibitor with moderate antihyperglycemic activity. | cabidigitallibrary.org |
| Piperazine Sulphonamide Derivatives | Compound 8h showed 27.32% inhibition at 10μmol L-1 concentration. | pensoft.net |
Receptor Binding and Modulation Studies
The histamine (B1213489) H3 receptor (H3R) is a G protein-coupled receptor highly expressed in the central nervous system, where it modulates the release of various neurotransmitters. pensoft.net This role has made it a significant target for drug discovery in various neurological and psychiatric disorders. pensoft.net The piperazine moiety is recognized as a versatile scaffold in the design of H3R ligands. nih.gov
Research into dual-acting ligands has explored compounds that target both H3R and sigma receptors. In these studies, piperazine derivatives have been shown to possess high affinity for H3 receptors. cabidigitallibrary.org For example, a piperazine analogue, KSK67, was found to be highly selective for H3R. cabidigitallibrary.org However, the presence of a pyrazine-2-yl group in the basic part of a piperazine derivative was noted in one study to be related to a lack of activity toward H3R, highlighting the influence of specific substitutions on receptor affinity. pensoft.net
Sigma receptors (σ), divided into Sigma-1 (σ1) and Sigma-2 (σ2) subtypes, are a distinct class of proteins that have emerged as therapeutic targets for a range of neurological disorders and other conditions. srce.hr Studies investigating dual-target ligands have revealed that many piperazine derivatives interact with both sigma receptor subtypes to varying degrees. srce.hr
A key structural feature influencing activity at the σ1 receptor appears to be the nature of the heterocyclic core. Comparative studies have shown that replacing a piperidine (B6355638) moiety with a piperazine ring can drastically alter sigma receptor affinity. For instance, in one study, a piperidine-containing compound (compound 5) showed high affinity for the σ1 receptor (Ki = 3.64 nM), whereas its piperazine analogue (compound 4) had a significantly lower affinity (Ki = 1531 nM). srce.hr This suggests that the piperidine ring may be a critical structural element for dual H3/σ1 receptor activity, while piperazine derivatives tend to show more selectivity for the H3R over the σ1R. srce.hr
Table 2: Comparative Receptor Affinities of Piperidine vs. Piperazine Analogues
| Compound | Core Moiety | hH3R Ki (nM) | σ1R Ki (nM) | Reference |
|---|---|---|---|---|
| 4 | Piperazine | 3.17 | 1531 | srce.hr |
| 5 | Piperidine | 7.70 | 3.64 | srce.hr |
| KSK67 | Piperazine | High H3R Affinity | Low σ1R Affinity | cabidigitallibrary.org |
| KSK68 | Piperidine | High H3R Affinity | High σ1R Affinity | cabidigitallibrary.org |
The adenosine (B11128) A2B receptor (A2BAR) is a G protein-coupled receptor that has a low affinity for the endogenous mediator adenosine. nih.gov It is involved in various physiological processes, including inflammation, and its expression is often upregulated in certain types of cancer cells. nih.govnih.gov Blockade of the A2BAR is being explored as a potential therapeutic strategy, particularly in immunotherapy for cancer. nih.gov
In the development of A2B adenosine receptor antagonists, structure-activity relationship studies have shown that the core scaffold of the molecule is critical for activity. Research on a series of N-(5,6-diarylpyridin-2-yl)amides, which were potent A2B antagonists, led to further optimization. nih.gov Notably, studies revealed that replacing the central pyridine scaffold of these compounds with a pyrazine moiety resulted in compounds with good activity and selectivity profiles. nih.gov This finding suggests that the pyrazine ring, as present in this compound, is a favorable structural element for designing A2B receptor antagonists. nih.gov
The serotonin (B10506) 5-HT2C receptor is a target for treating a variety of conditions, including obesity and psychiatric disorders. wikipedia.orgfrontiersin.org Phenylpiperazines are a well-studied class of compounds that interact with this receptor. nih.gov For example, m-chlorophenylpiperazine (mCPP) is known to have agonist activity at 5-HT2C receptors. nih.gov
The activity of these compounds is influenced by their conformation, specifically the rotation about the phenyl-nitrogen bond. nih.gov Research suggests that a conformation where the piperazine and phenyl rings are nearly co-planar is the "activating" conformation for the 5-HT2C receptor. nih.gov The substitution pattern on the phenyl ring (ortho- vs. meta-substitution) can influence whether a compound acts as an agonist or an antagonist. nih.gov While the direct activity of piperazinylpyrazines at the 5-HT2C receptor is not specified in the provided literature, the established activity of the structurally similar phenylpiperazines indicates the potential for this class of compounds to modulate 5-HT2C receptor function.
Antimicrobial Activity Studies
Pyrazines and piperazines are heterocyclic scaffolds that are components of numerous molecules with a wide range of pharmacological activities, including antimicrobial effects. nih.govmdpi.comresearchgate.net
Pyrazine derivatives themselves are known for their broad-spectrum antimicrobial activity. nih.govresearchgate.net For instance, 2,5-dimethylpyrazine (B89654) has been shown to have antimicrobial properties. hpa.gov.tw The volatile compound 2,5-bis(1-methylethyl)-pyrazine has demonstrated strong DNA damage response at high concentrations and cell-wall damage at lower concentrations in E. coli. nih.govresearchgate.net
The piperazine ring is a core component in many antibiotic drugs and its derivatives have shown significant activity against various bacterial strains. nih.govnih.gov Studies on N,N′-disubstituted piperazines have shown significant antibacterial activity, particularly against gram-negative bacteria like E. coli. mdpi.com Other research has demonstrated that piperazine polymers can target the cytoplasmic membrane of bacteria, causing leakage of intracellular components and leading to cell death. nih.gov A review of piperazine analogues highlighted their effectiveness against bacterial infections, with some compounds showing considerable and wide-spectrum antibacterial properties with MIC values ranging from 3.1 to 25 µg/ml. ijbpas.com
Given the known antimicrobial profiles of both the pyrazine and piperazine moieties, it is plausible that a hybrid molecule such as this compound would exhibit antimicrobial properties.
Antibacterial Efficacy
Derivatives of piperazine and pyrazine have demonstrated notable antibacterial properties against a spectrum of pathogenic bacteria. While specific studies on this compound are limited, the broader class of piperazine-containing compounds has shown activity against both Gram-positive and Gram-negative bacteria.
For instance, certain N-substituted piperazine flavonol derivatives have been evaluated for their antibacterial effects. In one study, compound 2g was identified as a potent agent against Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values of 6.25 µg/mL and 25 µg/mL, respectively. This compound also demonstrated significant zones of inhibition, measuring 16 mm for S. aureus and 15 mm for E. coli. researchgate.net Furthermore, at a concentration of 8 times its MIC, it led to a reduction in bacterial counts of 1.75 and 0.72 logCFU/mL for the two strains within 60 minutes. researchgate.net
Other research has focused on piperazine polymers, which have shown considerable antimicrobial activity against E. coli and S. aureus. nih.gov The emergence of drug-resistant strains, such as extensively drug-resistant Salmonella Typhi, has spurred the investigation of new therapeutic strategies, including the synthesis of novel pyrazine derivatives. researchgate.net Additionally, 2,5-dimethylpyrazine, a structural component of the target molecule, has been shown to exhibit a significant bactericidal effect against E. coli. mdpi.com
Table 1: Antibacterial Activity of Selected Piperazine/Pyrazine Derivatives
| Compound/Derivative | Bacterium | MIC (µg/mL) | Zone of Inhibition (mm) | Reference |
|---|---|---|---|---|
| Compound 2g (a piperazine flavonol derivative) | Staphylococcus aureus | 6.25 | 16 | researchgate.net |
| Compound 2g (a piperazine flavonol derivative) | Escherichia coli | 25 | 15 | researchgate.net |
Note: Data presented is for related derivatives, not the specific subject compound.
Antifungal Efficacy
The piperazine scaffold is a key component in the development of new antifungal agents. Studies on alkylated piperazines and piperazine-azole hybrids have revealed broad-spectrum activity against various fungal strains, including Candida albicans and Aspergillus species. nih.gov These compounds are often more effective than existing treatments and show lower hemolytic activity. nih.gov The mechanism of action for some of these hybrids involves the disruption of the ergosterol (B1671047) biosynthetic pathway by inhibiting the 14α-demethylase enzyme in fungal cells. nih.gov
One investigation into novel piperazine derivatives found that a specific compound, PD-2, displayed antifungal activity against Candida albicans. nih.gov Furthermore, multifunctionalized piperazine polymers have demonstrated efficacy against C. albicans. nih.gov The natural compound 2,5-dimethylpyrazine has also been noted for its broad-spectrum effectiveness against various fungi. chemicalbook.com
Antiviral Efficacy
The piperazine nucleus is a recognized pharmacophore in the design of antiviral drugs, with several FDA-approved medications incorporating this moiety. arabjchem.org Research into piperazine derivatives has shown potential activity against a range of viruses. For example, certain piperazine-containing compounds have demonstrated potent activity against human enterovirus 71 (EV71) and coxsackie virus A16 (CVA16), with IC50 values in the low micromolar range. researchgate.net
Anticancer and Antiproliferative Activity in Cellular Models
The hybridization of piperazine and pyrazine moieties has yielded compounds with significant anticancer potential. researchgate.netmdpi.com These derivatives have been investigated for their ability to inhibit cancer cell proliferation and induce apoptosis.
Piperazine–chalcone hybrids and their pyrazoline analogues have been designed as inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), a key target in cancer therapy. Several of these compounds exhibited promising anticancer activity against a panel of 60 human cancer cell lines, with IC50 values against VEGFR-2 ranging from 0.57 µM to 1.48 µM. nih.gov Further studies on the most potent derivatives indicated they induce cell cycle arrest in the G2/M phase and significantly increase apoptosis in HCT-116 colon cancer cells. nih.gov
Natural product-based hybrids have also been explored. A series of piperazine-linked bergenin (B1666849) derivatives showed significant cytotoxic activity against various human cancer cell lines, including tongue and oral cancer, while displaying milder effects on normal cells. rsc.org The mechanism of action for some of these compounds involves the regulation of BAX and BcL-2 expression and a reduction in the expression of markers for epithelial-mesenchymal transition. rsc.org
Additionally, novel vindoline-piperazine conjugates have been synthesized and evaluated. Derivatives with specific substitutions on the piperazine ring, such as N-[4-(trifluoromethyl)benzyl] and N-bis(4-fluorophenyl)methyl, demonstrated significant antiproliferative effects across numerous cancer cell lines. mdpi.com For instance, one of the most potent compounds exhibited a growth inhibition (GI50) value of 1.00 μM on the MDA-MB-468 breast cancer cell line. mdpi.com
Table 2: Anticancer Activity of Selected Piperazine-Pyrazine Hybrid Derivatives
| Compound/Derivative Class | Cancer Cell Line(s) | Activity Metric | Value | Reference |
|---|---|---|---|---|
| Piperazine–chalcone hybrid (Vd) | HCT-116 (Colon) | Apoptosis Induction | 18.7-fold increase | nih.gov |
| Piperazine–chalcone hybrid (Ve) | HCT-116 (Colon) | Apoptosis Induction | 21.2-fold increase | nih.gov |
| Piperazine-linked bergenin hybrid (5a, 5c, 10f, 13o) | Tongue and Oral Cancer | Cytotoxicity | Potent | rsc.org |
| Vindoline-piperazine conjugate (23) | MDA-MB-468 (Breast) | GI50 | 1.00 µM | mdpi.com |
Note: Data presented is for related derivatives, not the specific subject compound.
Anticonvulsant Activity Assessment
The piperazine scaffold is a common feature in compounds designed for central nervous system activity, including anticonvulsants. researchgate.net Research into novel pyrrole[1,2-a]pyrazine derivatives has identified several compounds with promising seizure protection in various animal models of epilepsy. nih.gov The anticonvulsant effects were observed in the maximal electroshock seizure (MES), subcutaneous metrazol seizure (scMET), and 6 Hz tests, with efficacy comparable to standard antiepileptic drugs. nih.gov
Furthermore, two dicarboxylic piperazine derivatives, 1-(p-chlorobenzoyl)-piperazine-2,3-dicarboxylic acid (pCB-PzDA) and 1-(p-bromobenzoyl)-piperazine-2,3-dicarboxylic acid (pBB-PzDA), have been evaluated as anticonvulsants. These compounds, which act as glutamate (B1630785) receptor antagonists, provided protection against sound-induced seizures in mice. nih.gov They were identified as potent and preferential α-kainate antagonists. nih.gov
Antioxidant Activity Evaluation
Piperazine and its derivatives have been investigated for their antioxidant properties. researchgate.netasianpubs.org The piperazine ring can be combined with various heterocyclic systems to create compounds with good antioxidant activity. researchgate.net In a study of novel piperazine derivatives, one compound (PD-2) exhibited relatively good antioxidant activity with an IC50 value of 2.396 μg/mL in the DPPH assay. nih.gov The antioxidant potential of pyrazine-containing natural product derivatives has also been noted. mdpi.com
Plant Growth Stimulating Effects
Pyrazine and its derivatives have been found to influence plant growth. Certain pyrazine carboxylic acids have shown a plant growth-promoting effect. tandfonline.com Pyrazines are naturally occurring compounds in many plants and are involved in defense mechanisms against bacteria and fungi. adv-bio.com They can act as natural pesticides and herbicides, repelling pests and protecting against pathogens. adv-bio.com The use of pyrazine-based compounds in agriculture is being explored as a more environmentally friendly alternative to conventional pesticides due to their natural origin and safety profile. adv-bio.com
Investigation of Mechanisms of Action (Cellular and Molecular Levels)
The biological activities of this compound and its derivatives are underpinned by a variety of mechanisms at the cellular and molecular level. Research into these mechanisms has revealed interactions with bacterial communication systems, modulation of gene expression, and interference with cellular pathways, among other effects.
Inhibition of Quorum Sensing Signaling by Pyrazine Derivatives
Quorum sensing (QS) is a cell-to-cell communication process that allows bacteria to coordinate gene expression based on population density. This system regulates various processes, including biofilm formation and the production of virulence factors. nih.govmdpi.com The inhibition of QS is a promising strategy for controlling bacterial infections without exerting selective pressure that leads to resistance. nih.govbrieflands.com
Pyrazine derivatives have been identified as potential quorum sensing inhibitors (QSIs). nih.gov For instance, the cyclic dipeptide 2,5-piperazinedione (B512043) has been shown to inhibit the production of QS-dependent factors in Pseudomonas aeruginosa PAO1, such as elastase and protease activity, as well as pyocyanin (B1662382) synthesis. researchgate.net By interfering with these signaling pathways, pyrazine derivatives can disrupt bacterial coordination, potentially reducing their pathogenicity and biofilm formation. nih.govnih.gov The search for new anti-infective agents has led to the synthesis and evaluation of various heterocyclic compounds, including pyrazole (B372694) and pyrazolo[1,5-a]pyrimidine (B1248293) derivatives, for their antibacterial and antibiofilm activities. nih.gov
The general approaches to inhibit QS signaling include antagonizing the activity of signaling molecules like acyl-homoserine lactones (AHL), enzymatic degradation of these signals, or inhibiting the QS signal receptors. brieflands.comnih.gov
Modulation of Gene Expression (e.g., Rgg2/3-related genes)
The impact of pyrazine derivatives extends to the modulation of gene expression in bacteria. While specific studies on the effect of this compound on Rgg2/3-related genes are not widely available in the searched literature, the general principle of gene expression modulation by small molecules is well-established in bacteria. For example, in various bacteria, the expression of genes involved in pyrimidine (B1678525) biosynthesis is tightly regulated in response to the availability of pyrimidine nucleotides. nih.gov
The action of pyrazine derivatives as QSIs implies an underlying modulation of gene expression. QS systems control the expression of a wide array of genes, particularly those related to virulence. nih.gov Therefore, by inhibiting QS, these compounds indirectly alter the expression of numerous downstream genes. For example, a pyrazine derivative, 2-methoxy-5-(oxiran-2-ylmethyl) phenyl pyrazine-2-carboxylate (B1225951) (2-mOPP), was found to down-regulate the expression of anti-apoptotic genes like Bcl2 and Survivin while up-regulating the pro-apoptotic Bax gene in human leukemia K562 cells. benthamdirect.com This demonstrates the potential of pyrazine derivatives to influence gene expression, a mechanism that could also be at play in their antibacterial activities.
Cellular Pathway Modulation (e.g., cell cycle analysis for antiproliferative agents)
Several pyrazine derivatives have demonstrated antiproliferative activity against various cancer cell lines, and their mechanism of action often involves the modulation of cellular pathways, including cell cycle arrest and apoptosis induction. nih.govnih.govnih.govmdpi.com
For instance, a study on hederagenin–pyrazine derivatives revealed that the most potent compound could induce early apoptosis and cause cell-cycle arrest at the synthesis (S) phase in A549 human non-small-cell lung cancer cells. semanticscholar.org Another pyrazine derivative, 2-methoxy-5-(oxiran-2-ylmethyl) phenyl pyrazine-2-carboxylate (2-mOPP), was shown to induce apoptosis and cause cell cycle arrest in the G0/G1 phase in chronic myeloid leukemia K562 cells. benthamdirect.com Similarly, novel rsc.orgresearchgate.netmdpi.comtriazolo[4,3-a]pyrazine derivatives have been synthesized and shown to inhibit the growth of A549 cells in the G0/G1 phase and induce late apoptosis. frontiersin.org
The antiproliferative effects of various pyrazine hybrids have been evaluated against a range of cancer cell lines, with many compounds showing significant inhibitory activity. mdpi.comnih.gov These studies often utilize techniques like fluorescence staining and flow cytometry to analyze the cell cycle and detect apoptosis. mdpi.comnih.gov
Table 1: Antiproliferative Activity and Cellular Effects of Selected Pyrazine Derivatives
| Compound Type | Cell Line(s) | Observed Effects | Reference(s) |
|---|---|---|---|
| Hederagenin–pyrazine derivative (Compound 9) | A549 (human non-small-cell lung cancer) | Induces early apoptosis, evokes cell-cycle arrest at S phase. | semanticscholar.org |
| 2-methoxy-5-(oxiran-2-ylmethyl) phenyl pyrazine-2-carboxylate (2-mOPP) | K562 (chronic myeloid leukemia) | Induces apoptosis, cell cycle arrest in G0/G1 phase. | benthamdirect.com |
| rsc.orgresearchgate.netmdpi.comtriazolo[4,3-a]pyrazine derivative (Compound 17l) | A549, MCF-7, Hela | Inhibits cell growth in G0/G1 phase, induces late apoptosis. | frontiersin.org |
| Chalcone–pyrazine hybrid (Compound 48) | BEL-7402 | Induces apoptosis. | mdpi.comnih.gov |
Interaction with Bacterial Efflux Pumps and Drug Resistance Reversal
Multidrug resistance in bacteria is often mediated by efflux pumps that actively extrude antibiotics from the cell. nih.gov Inhibiting these pumps is a key strategy to restore the efficacy of existing antibiotics. mdpi.com Pyridylpiperazine-based compounds have been identified as effective efflux pump inhibitors (EPIs) for the Resistance-Nodulation-cell Division (RND) type multidrug efflux pumps in Gram-negative bacteria. nih.govresearchgate.net
These inhibitors can potentiate the activity of antibiotics that are substrates of these pumps. nih.gov For example, pyridylpiperazines have been shown to boost the activity of various antibiotics against E. coli by inhibiting the AcrAB-TolC efflux pump. researchgate.net The mechanism of action for some of these inhibitors is allosteric, binding to a site on the transmembrane domain of the pump protein and interfering with the proton relay mechanism essential for its function. nih.govresearchgate.net
Arylpiperazine derivatives have also been investigated as EPIs, with structure-activity relationship studies indicating that factors like the linker size between the aromatic ring and the piperazine, and substitutions on the phenyl ring, influence their potency. mdpi.com Furthermore, pyridylpiperazines have demonstrated the ability to inhibit RND efflux pumps in Acinetobacter baumannii, a critical pathogen, suggesting a broader potential for this class of compounds in combating antibiotic resistance. nih.gov
Involvement in Amino Acid Metabolism Pathways (general pyrazines)
Pyrazines are heterocyclic compounds that can be synthesized in nature through pathways involving amino acids. researchgate.net The biosynthesis of pyrazines in microorganisms often shows a correlation with amino acid metabolism. researchgate.net For example, the dimerization of α-amino aldehydes derived from amino acids provides a biomimetic route to 2,5-disubstituted pyrazines. rsc.orgresearchgate.net
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 2,5-piperazinedione |
| 2-methoxy-5-(oxiran-2-ylmethyl) phenyl pyrazine-2-carboxylate |
| Acyl-homoserine lactones |
| Amiloride |
| Bortezomib |
| Clofazimine |
| Paritaprevir |
| Pyrazinamide |
| Hederagenin |
| Ligustrazine |
| Piperlongumine |
| Resveratrol |
| Curcumin |
| Paeonol |
| Cinnamic acid |
| Lupeol |
| Betulin |
| Oleanolic acid |
| Cisplatin |
| Adriamycin |
| Paclitaxel |
| Verapamil |
| Favipiravir |
| AKN-028 |
| Botryllazine A |
| Phe-Arg β-naphthylamide (PAβN) |
| 1-(1-naphthylmethyl)-piperazine (NMP) |
| Pyridomycin |
| Chloramphenicol |
| Levofloxacin |
| Boeravinone B |
| Ciprofloxacin |
| Azoxystrobin |
| Nalidixic acid |
| Tigecycline |
| Berberine |
Structure Activity Relationship Sar Studies of 2,5 Dimethyl 3 Piperazin 1 Ylpyrazine Analogues
Systematic Modification of Substituents on Pyrazine (B50134) and Piperazine (B1678402) Rings
The core structure of 2,5-dimethyl-3-piperazin-1-ylpyrazine offers two primary sites for chemical modification: the pyrazine ring and the distal nitrogen atom (N4) of the piperazine moiety.
Pyrazine Ring Modification: The pyrazine ring, as part of a broader class of N-arylpiperazines, plays a critical role in target recognition. While the subject compound features two methyl groups at the 2 and 5 positions, studies on analogous arylpiperazine systems show that altering the substitution pattern on this aromatic ring significantly impacts biological activity. For example, the introduction of electron-donating groups (e.g., methoxy) or electron-withdrawing groups (e.g., halogens, trifluoromethyl) on the aromatic ring can modulate receptor binding affinity and selectivity for targets such as serotonin (B10506) and dopamine (B1211576) receptors. researchgate.netbg.ac.rs In the context of antimycobacterial agents, electron-withdrawing, lipophilic substituents on the N-aryl ring were found to be critical for activity. mdpi.com
Piperazine Ring (N4) Modification: The most extensively studied modifications involve the substitution at the N4 position of the piperazine ring. This site is a key vector for altering a molecule's properties. Attaching various moieties, from simple alkyl chains to complex heterocyclic systems, can profoundly influence pharmacological outcomes. nih.gov In the development of serotonin receptor ligands, long alkyl chains connecting the piperazine nitrogen to a terminal imide or amide fragment are a common strategy to achieve high affinity and selectivity. acs.orgnih.gov For antimicrobial applications, the addition of bulky and lipophilic groups, such as a diphenylmethyl moiety, has been shown to improve efficacy against certain mycobacterial strains. mdpi.com These modifications highlight the piperazine ring's role as a versatile scaffold for positioning pharmacophoric groups in the correct orientation for interaction with target macromolecules. nih.gov
The following table summarizes the general effects of systematic modifications on analogues related to the this compound scaffold.
| Ring Modified | Type of Modification | General Biological Effect |
| Pyrazine (Aryl) Ring | Introduction of electron-withdrawing groups (e.g., -CF₃, -Cl) | Often enhances antimicrobial activity and can modulate receptor affinity. researchgate.netmdpi.com |
| Pyrazine (Aryl) Ring | Introduction of electron-donating groups (e.g., -OCH₃) | Can increase binding affinity for certain dopamine and serotonin receptors. bg.ac.rs |
| Piperazine Ring (N4) | Addition of long alkyl chains with terminal imide/amide groups | Typically increases affinity for serotonin receptors (e.g., 5-HT₁A). acs.orgnih.gov |
| Piperazine Ring (N4) | Addition of bulky, lipophilic groups (e.g., diphenylmethyl) | Can improve antimycobacterial activity. mdpi.com |
| Piperazine Ring (N4) | Introduction of other aryl or heterocyclic groups | Modulates pharmacokinetic properties and can confer a wide range of activities, including receptor modulation and enzyme inhibition. researchgate.netmuseonaturalistico.it |
Identification of Key Pharmacophoric Features Essential for Target Interactions
Pharmacophore modeling of pyrazinylpiperazine analogues and related arylpiperazines has identified several key features essential for their biological activity, particularly as receptor ligands and enzyme inhibitors.
A widely accepted pharmacophore model for arylpiperazine derivatives that target monoamine receptors (e.g., serotonin, dopamine) includes:
A Basic Nitrogen Atom: One of the piperazine nitrogens (typically the one distal to the aromatic ring) is highly basic. At physiological pH, this nitrogen is protonated and forms a critical ionic bond or hydrogen bond with a conserved acidic amino acid residue, such as aspartate, in the binding pocket of G-protein coupled receptors. bg.ac.rsrsc.org
An Aromatic Moiety: The pyrazine ring (or an analogous aryl group) serves as a hydrophobic anchor that engages in crucial van der Waals, π-π stacking, or edge-to-face interactions with aromatic amino acid residues like phenylalanine, tryptophan, and tyrosine within the target's binding site. bg.ac.rs
A Hydrophobic/Linker Region: In many long-chain arylpiperazine derivatives, the linker connecting the piperazine to a terminal functional group contributes to occupying a hydrophobic pocket and ensuring the correct distance and orientation between the other pharmacophoric features. acs.org
Hydrogen Bond Acceptors/Donors: Functional groups on the aryl ring or terminal moiety that can act as hydrogen bond acceptors or donors can significantly enhance binding affinity and contribute to selectivity. bg.ac.rsrsc.org For instance, a hydrogen bond acceptor group in the ortho position of a phenylpiperazine ring can form an additional hydrogen bond with a tryptophan residue in the dopamine D2 receptor. bg.ac.rs
These features collectively define the spatial arrangement of functionalities required for molecular recognition and the initiation of a biological response.
Influence of Stereochemistry on Biological Activity
Stereochemistry plays a pivotal role in the biological activity of piperazine analogues. researchgate.net The introduction of a chiral center into the molecular scaffold can result in stereoisomers (enantiomers or diastereomers) that exhibit markedly different pharmacological profiles. These differences arise because biological targets, such as receptors and enzymes, are themselves chiral and can interact differently with each stereoisomer.
Variations between stereoisomers can manifest in several ways:
Binding Affinity: One enantiomer may bind to the target receptor with significantly higher affinity than the other.
Efficacy: Enantiomers can have different functional effects; for example, one may be a potent agonist while the other is an antagonist or has no effect.
Pharmacokinetics: Differences in absorption, distribution, metabolism, and excretion can exist between stereoisomers, leading to different in vivo potencies and durations of action.
While specific stereochemical studies on this compound are not detailed in the available literature, the principle is well-established for the broader class of piperazine derivatives. researchgate.netmuseonaturalistico.it The rational design of single-enantiomer drugs is a common strategy to improve therapeutic efficacy and reduce potential side effects associated with the less active or inactive isomer.
Correlation between Structural Features and Specific Biological Effects (e.g., enzyme inhibition, receptor affinity, antimicrobial activity)
The systematic modifications described above have been correlated with a range of specific biological effects, demonstrating the scaffold's versatility.
Receptor Affinity: Arylpiperazine derivatives are well-known modulators of dopamine and serotonin receptors. nih.govresearchgate.net SAR studies have established clear correlations between structure and receptor affinity/selectivity.
Dopamine D₂/D₃ Receptors: Affinity for D₂/D₃ receptors is strongly influenced by the nature of the N-aryl substituent. Introduction of electron-donating groups (-OMe) or a second aromatic ring (naphthyl) on the arylpiperazine can increase binding affinity compared to an unsubstituted phenyl ring, likely by enhancing edge-to-face interactions with aromatic residues in the binding pocket. bg.ac.rs The substituent on the second piperazine nitrogen is crucial for D₂/D₃ selectivity. acs.org
Serotonin 5-HT₁A/5-HT₂A Receptors: High affinity for the 5-HT₁A receptor is often achieved with long-chain arylpiperazines that feature a terminal imide fragment connected by a four-carbon alkyl linker. acs.orgnih.gov Modifications to both the aryl group and the terminal fragment allow for the fine-tuning of affinity and selectivity between 5-HT₁A, 5-HT₂A, and other serotonin receptor subtypes. uniba.itmdpi.com
The following table presents data for representative arylpiperazine analogues, illustrating the impact of structural modifications on receptor binding affinity.
| Compound | Structure | D₂ Ki (nM) | D₃ Ki (nM) | 5-HT₁A Ki (nM) | 5-HT₂A Ki (nM) |
| Aripiprazole | Arylpiperazine with a long side chain | 0.34 | 0.8 | 1.9 | 3.4 |
| Buspirone | Pyrimidinylpiperazine with a terminal imide group | 420 | - | 1.1 | 55 |
| Compound 9b | Naphthylpiperazine derivative | - | - | 23.9 | 39.4 |
| Compound 12a | Phenylpiperazine derivative | 300 | - | 41.5 | 315 |
(Data synthesized from multiple sources for illustrative purposes). nih.govresearchgate.net
Enzyme Inhibition: Analogues of this compound have been developed as potent enzyme inhibitors. For example, replacing the pyrazine with a pyrazolo[1,5-a]pyrimidine (B1248293) ring led to a series of potent and selective cyclooxygenase-2 (COX-2) inhibitors. nih.gov In this series, substitution at the 6 and 7 positions of the pyrimidine (B1678525) ring with methyl groups, analogous to the dimethylpyrazine core, was found to provide the best activity. nih.gov Similarly, piperazin-1-ylpyridazine analogues, which are bioisosteres of pyrazinylpiperazines, have been identified as highly potent inhibitors of stearoyl-CoA desaturase-1 (SCD1), an enzyme implicated in metabolic diseases. researchgate.net
| Compound | Target Enzyme | Biological Effect | IC₅₀ |
| Compound 10f | COX-2 | Selective Inhibition | 0.03 µM |
| XEN103 (Compound 49) | Stearoyl-CoA Desaturase-1 (SCD1) | Potent Inhibition | 14 nM (mouse) |
(Data from references nih.gov and researchgate.net)
Antimicrobial Activity: The N-arylpiperazine scaffold is a promising framework for developing novel antimicrobial agents. mdpi.com SAR studies have revealed that both electronic properties and lipophilicity significantly influence activity.
Mycobacterial Strains: Activity against Mycobacterium kansasii and Mycobacterium marinum was found to be promising for several N-arylpiperazine derivatives. mdpi.comresearchgate.net The presence of a trifluoromethylphenyl group on the piperazine nitrogen was a common feature in active compounds. For example, 1-{2-hydroxy-3-(3-methoxyphenylcarbamoyl)oxy)propyl}-4-(4-fluorophenyl)piperazin-1-ium chloride was highly effective against M. kansasii. mdpi.com
The table below shows the minimum inhibitory concentrations (MIC) for selected N-arylpiperazine analogues against various microbial strains.
| Compound | N-Aryl Group | R-Group on Second Piperazine N | Organism | MIC (µM) |
| Analogue 1 | 4-Fluorophenyl | {2-hydroxy-3-(3-methoxyphenylcarbamoyl)oxy)propyl} | M. kansasii | 17.62 |
| Analogue 2 | 3-Trifluoromethylphenyl | {3-(3-ethoxyphenylcarbamoyl)oxy-2-hydroxypropyl} | M. kansasii | 31.75 |
| Analogue 3 | 3-Trifluoromethylphenyl | {2-hydroxy-3-(4-methoxyphenylcarbamoyl)oxy)propyl} | M. marinum | 65.32 |
| Phenothiazine Derivative V | Phenothiazine | (Substituted) | S. aureus | 6.25 µg/mL |
(Data from references mdpi.comresearchgate.netnih.gov)
Preclinical Research and Potential Translational Applications
Efficacy Studies in Relevant Preclinical Disease Models
A comprehensive review of scientific literature and patent databases reveals a notable absence of direct efficacy studies for 2,5-Dimethyl-3-piperazin-1-ylpyrazine in preclinical models of disease, such as those for pain or metabolic disorders. Research has predominantly focused on the synthesis and utilization of this compound as a building block rather than evaluating its intrinsic biological activity as a potential therapeutic agent. Consequently, there is no available data from in vivo or in vitro disease models to report on its efficacy. The scientific community's interest appears to lie in the derivatives that can be synthesized from this precursor molecule.
Role as Ligands and Intermediate Compounds in Pharmaceutical Development
The primary significance of this compound in the pharmaceutical sciences is its role as a key intermediate in the synthesis of more complex molecules. The piperazine (B1678402) and pyrazine (B50134) moieties are prevalent structural motifs in a vast array of biologically active compounds, recognized for their ability to interact with various biological targets. nih.govresearchgate.netsemanticscholar.orgontosight.ai The synthesis of this compound itself is documented in patent literature, notably in a patent filed by Pfizer Inc. (WO2004/72086), underscoring its utility in drug discovery programs. chemicalbook.com
While the specific final products derived from this intermediate are not extensively detailed in publicly accessible literature, its structural features suggest its utility in the generation of libraries of compounds for high-throughput screening. The secondary amine of the piperazine ring provides a reactive site for the introduction of a wide variety of substituents, allowing for the systematic modification of the molecule's physicochemical properties and its potential interaction with biological targets.
The general importance of piperazine-containing compounds in drug development is well-established. These derivatives have been investigated for a multitude of therapeutic applications, including but not limited to, antipsychotic, antidepressant, and anxiolytic agents. nih.govresearchgate.net The incorporation of the 2,5-dimethylpyrazine (B89654) scaffold adds another layer of chemical diversity, potentially influencing the pharmacokinetic and pharmacodynamic properties of the resulting molecules.
Table 1: Synthetic Utility of this compound
| Role | Application | Key Structural Features |
|---|---|---|
| Intermediate | Synthesis of complex molecules for drug discovery | Reactive piperazine amine for further substitution |
| Dimethylpyrazine core for structural diversity |
| Scaffold | Generation of compound libraries | Allows for systematic structural modifications |
Broader Applications in Chemical Biology Research
Currently, there is a lack of specific documented applications of this compound as a tool compound or probe in broader chemical biology research. Its utility in this field would typically involve its use as a ligand to study the function of a specific protein or biological pathway, or as a starting point for the development of chemical probes. The absence of such studies in the available literature suggests that its potential in this area has not yet been significantly explored or reported. The focus has remained on its role as a synthetic intermediate in the creation of potential drug candidates.
Future Directions and Emerging Research Avenues
Exploration of Novel and Efficient Synthetic Pathways
The current synthesis of 2,5-Dimethyl-3-piperazin-1-ylpyrazine and related compounds often involves multi-step processes that can be inefficient. For instance, one documented method involves the debenzylation of 2,5-dimethyl-3-[4-(phenylmethyl)piperazin-1-yl]pyrazine (B8425416) using palladium on carbon and ammonium (B1175870) formate, resulting in a 45% yield. chemicalbook.com While effective, future research must focus on developing more efficient, cost-effective, and environmentally friendly synthetic strategies.
Emerging areas for exploration include:
Biosynthesis: The biosynthesis of the 2,5-dimethylpyrazine (B89654) (2,5-DMP) core from substrates like L-threonine using microorganisms such as Bacillus subtilis is a growing field. mdpi.comnih.govnih.gov Research into engineering microbial cell factories could provide a sustainable and green route to producing the pyrazine (B50134) precursor, which can then be functionalized with the piperazine (B1678402) moiety. nih.gov
Catalytic Methods: Developing novel catalysts for the direct C-H amination of the 2,5-dimethylpyrazine core with piperazine could significantly shorten the synthetic route and improve atom economy. Iron-catalyzed C-H functionalization has already shown promise for other electron-deficient heterocycles like pyrazines. mdpi.com
Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and reaction control. Applying flow chemistry to the synthesis of this compound could lead to higher yields and purity while minimizing hazardous reaction conditions.
Deeper Mechanistic Elucidation of Biological Activities
While pyrazine-piperazine hybrids are known to exhibit a wide range of pharmacological activities, including anticancer and antimicrobial effects, the precise molecular mechanisms of action are often not fully understood. semanticscholar.orgresearchgate.netchemicalbook.com For this compound, it is crucial to move beyond preliminary screening and delve into its specific interactions with biological systems.
Future research should prioritize:
Target Identification: Utilizing techniques like chemical proteomics, affinity chromatography, and genetic screening to identify the specific protein targets of the compound.
Pathway Analysis: Once targets are identified, comprehensive studies involving transcriptomics, proteomics, and metabolomics can elucidate the downstream effects on cellular signaling pathways. For example, many pyrazine derivatives act as kinase inhibitors; determining the specific kinases inhibited by this compound and the resulting impact on pathways like MAPK or PI3K/mTOR would be a significant advancement. mdpi.compharmablock.comdntb.gov.ua
Molecular Interaction Studies: Using biophysical techniques such as X-ray crystallography, NMR spectroscopy, and surface plasmon resonance to visualize and quantify the binding of the compound to its target protein(s) at an atomic level. This provides invaluable information for understanding the basis of its activity. acs.org
Expansion of Structure-Activity Relationship Studies for Enhanced Potency and Selectivity
Structure-activity relationship (SAR) studies are fundamental to optimizing a lead compound into a viable drug candidate. For the pyrazine-piperazine scaffold, SAR studies have revealed that substitutions on both rings are critical for activity and selectivity. nih.govnih.govresearchgate.net For instance, in prazosin-related compounds, modifications to the piperazine ring significantly impact α-adrenoreceptor affinity and selectivity. nih.gov
A systematic SAR exploration of this compound is a critical next step. This would involve synthesizing a library of analogues with systematic modifications at various positions:
Piperazine Ring Substitution: Introducing different substituents on the N-4 nitrogen of the piperazine ring can modulate the compound's polarity, basicity, and ability to form hydrogen bonds, which can drastically alter its pharmacokinetic profile and target engagement. nih.gov
Pyrazine Ring Substitution: Modifying or replacing the methyl groups on the pyrazine ring can influence steric and electronic properties, affecting how the molecule fits into a target's binding pocket.
Scaffold Hopping: Replacing the pyrazine or piperazine core with other heterocyclic systems to explore new chemical space while retaining key pharmacophoric features.
The findings from these studies would guide the rational design of second-generation analogues with improved potency against the desired target and enhanced selectivity over off-targets, thereby minimizing potential side effects.
| Compound Class | Structural Modification | Impact on Biological Activity | Reference |
| Prazosin Analogues | Replacement of piperazine with 2,3-dialkylpiperazine | Maintained high affinity and selectivity for α1-adrenoreceptors. | nih.gov |
| Ursolic Acid Hybrids | Introduction of a piperazine moiety | Significantly improved antitumor activity. | nih.gov |
| Pyrazine-based Kinase Inhibitors | Retention of 5-aminopyrazine-2-carbonitrile (B111176) group | Key for potent and selective CHK1 inhibition. | pharmablock.com |
| Bile Acid Hybrids | Addition of cinnamylpiperazinyl group | Resulted in the most potent activity against a multiple myeloma cell line. | nih.gov |
Discovery of New Pharmacological Targets for Pyrazine-Piperazine Hybrid Compounds
The structural versatility of the pyrazine-piperazine scaffold suggests that its therapeutic potential may extend beyond currently known targets like kinases and G-protein coupled receptors. mdpi.comresearchgate.net A forward-thinking approach involves actively searching for novel pharmacological targets for this class of compounds.
Key strategies include:
Phenotypic Screening: Employing high-content cellular imaging and other phenotypic assays to screen this compound and its analogues against various disease models (e.g., cancer, neurodegeneration, infectious diseases) without a preconceived target.
Target Deconvolution: Once a compound shows interesting activity in a phenotypic screen, "target deconvolution" methods are used to identify its molecular target, thereby uncovering new biology and therapeutic opportunities.
Cross-Target Profiling: Screening the compound against large panels of known drug targets, such as kinases, proteases, and ion channels, to identify unexpected activities and potential polypharmacological effects, which can be beneficial for complex diseases.
This exploration could lead to the repurposing of pyrazine-piperazine compounds for new therapeutic indications and reveal novel biological pathways amenable to pharmacological intervention.
Application of Computational and Artificial Intelligence-Driven Drug Design for Novel Analogues
Modern drug discovery is increasingly powered by computational tools and artificial intelligence (AI). mdpi.comrsc.org These technologies can accelerate the design-synthesize-test cycle, reduce costs, and improve the success rate of drug development programs. For this compound, these approaches can be transformative.
Future research should leverage:
Molecular Docking and Simulation: Using the three-dimensional structures of known and potential protein targets to perform molecular docking studies. pharmablock.comresearchgate.net This can predict the binding mode and affinity of novel analogues, helping to prioritize which compounds to synthesize. Molecular dynamics simulations can further refine these predictions by modeling the dynamic behavior of the compound-target complex over time.
Quantitative Structure-Activity Relationship (QSAR): Developing QSAR models based on existing SAR data to predict the biological activity of virtual compounds.
AI and Machine Learning: Employing machine learning algorithms to analyze vast datasets of chemical structures and biological activities. These models can identify complex patterns that are not obvious to human researchers, predict ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, and even generate novel molecular structures with desired pharmacological profiles (de novo design).
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2,5-Dimethyl-3-piperazin-1-ylpyrazine, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, piperazine derivatives can react with halogenated pyrazine precursors under reflux in aprotic solvents (e.g., DMF or THF) with a base like K₂CO₃. Optimization involves controlling stoichiometry (e.g., 1:1.2 molar ratio of pyrazine to piperazine), temperature (80–120°C), and reaction time (12–24 hrs) to minimize side products . Purification often employs column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol .
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., methyl groups at pyrazine C2/C5 and piperazine at C3). Key signals include δ 2.4–2.6 ppm (CH₃) and δ 3.2–3.5 ppm (piperazine protons) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 207.1504 for C₁₀H₁₈N₄) .
- IR : Absorbance at 1600–1650 cm⁻¹ (C=N stretch) and 2800–2900 cm⁻¹ (CH₃) .
Q. How can X-ray crystallography resolve ambiguities in the molecular structure of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) provides definitive bond lengths, angles, and packing interactions. For example, SHELX programs (e.g., SHELXL for refinement) are used to solve structures, with CCDC deposition (e.g., CCDC 1407713) ensuring reproducibility. Key metrics include R-factors < 0.05 and hydrogen-bonding networks stabilizing crystal lattices .
Advanced Research Questions
Q. How can researchers address contradictions in reported spectroscopic data for this compound derivatives?
- Methodological Answer : Discrepancies in NMR shifts or MS fragmentation patterns may arise from solvation effects or impurities. Cross-validate data using:
- Computational NMR : DFT calculations (e.g., B3LYP/6-31G*) predict chemical shifts, comparing with experimental results .
- Isotopic Labeling : Use ¹⁵N-labeled piperazine to track nitrogen environments in complex spectra .
Q. What strategies are effective for designing biologically active analogs of this compound?
- Methodological Answer : Structure-activity relationship (SAR) studies focus on:
- Piperazine Modifications : Introducing electron-withdrawing groups (e.g., Cl, CF₃) to enhance receptor binding .
- Pyrazine Functionalization : Adding substituents (e.g., methoxy, nitro) to modulate lipophilicity and bioavailability .
- Docking Simulations : Molecular docking (AutoDock Vina) against targets like dopamine D3 receptors identifies key interactions (e.g., hydrogen bonds with Ser192/His349) .
Q. How do polymorphic forms of this compound impact its stability and reactivity?
- Methodological Answer : Polymorph screening via solvent evaporation (e.g., acetone vs. methanol) reveals differences in:
- Thermal Stability : DSC/TGA identifies melting points (e.g., Form I: 137–142°C; Form II: 129–135°C) .
- Reactivity : Anhydrous forms may exhibit faster reaction kinetics in SNAr reactions due to reduced steric hindrance .
Q. What computational tools predict the physicochemical properties of this compound, and how do they align with experimental data?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
